N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide
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Overview
Description
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the early 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha), which are all involved in the immune response to cancer. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of nitric oxide (NO) in tumor cells, which can lead to cell death. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that is involved in the regulation of many genes involved in inflammation and cancer. In addition, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to increase the production of reactive oxygen species (ROS), which can also lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide for lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of tumor types, including breast, lung, colon, and prostate cancers. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, there are also some limitations to using N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide in lab experiments. One of the main limitations is its toxicity, which can make it difficult to study in vivo. In addition, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to have variable effects depending on the tumor model and the dose used, which can make it difficult to interpret results.
Future Directions
There are a number of future directions for research on N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. One area of interest is the development of more potent analogs of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide that can be used at lower doses and have fewer side effects. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. For example, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to be effective in combination with chemotherapy drugs such as cisplatin and paclitaxel. Finally, there is also interest in exploring the use of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide in combination with immunotherapy drugs, which can enhance the immune response to cancer. Overall, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide remains an important compound for cancer research, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with ethyl chloroformate to form the corresponding ethyl ester. This ester can then be reacted with 2-aminopyridine to form the desired product, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. The synthesis of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been optimized over the years, with various modifications to the reaction conditions and purification methods.
Scientific Research Applications
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in a variety of preclinical models, including mouse xenografts and human tumor cell lines. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system, inhibition of angiogenesis, and direct cytotoxic effects on tumor cells.
properties
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(3)15(19)12-8-9-16(2)14(18)10-12/h8-11,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLHLMOOIHLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC(=O)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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